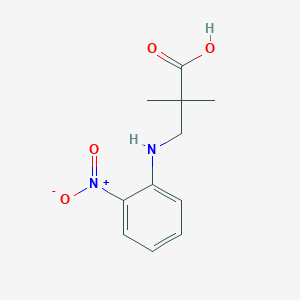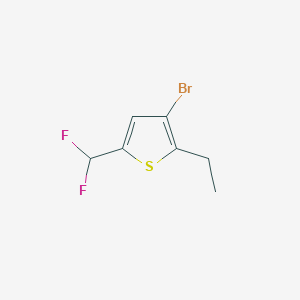
3-Bromo-5-(difluoromethyl)-2-ethylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(difluoromethyl)-2-ethylthiophene is a heterocyclic organic compound that belongs to the thiophene family. It is a versatile building block in organic synthesis and has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to inhibit the activity of certain protein kinases, which play a crucial role in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene vary depending on the target and concentration used. In general, the compound has been found to exhibit cytotoxicity towards cancer cells, antimicrobial activity against various bacterial strains, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain protein kinases, which can lead to the modulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene is its versatility as a building block in organic synthesis. It can be easily incorporated into various molecules to modify their properties. Additionally, the compound has been extensively studied for its potential pharmacological properties, making it a valuable tool in drug discovery research.
However, one of the limitations of using 3-Bromo-5-(difluoromethyl)-2-ethylthiophene in lab experiments is its toxicity. The compound has been found to exhibit cytotoxicity towards cancer cells and can also be harmful to normal cells at high concentrations. Therefore, caution should be exercised when handling the compound in the lab.
Orientations Futures
There are several future directions for research on 3-Bromo-5-(difluoromethyl)-2-ethylthiophene. One area of interest is the development of novel compounds based on the structure of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a protein kinase inhibitor for the treatment of various diseases. Additionally, the compound's antimicrobial and anti-inflammatory activities could be further explored for the development of new antibiotics and anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene involves the reaction of 2-ethylthiophene with bromine and difluoromethyl iodide in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a substitution mechanism, where bromine and difluoromethyl iodide replace the hydrogen atoms on the thiophene ring. The resulting product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
3-Bromo-5-(difluoromethyl)-2-ethylthiophene has been extensively studied for its potential pharmacological properties. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. The compound has also been investigated as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-ethylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQLUSNWULOKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



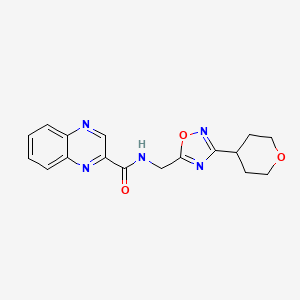
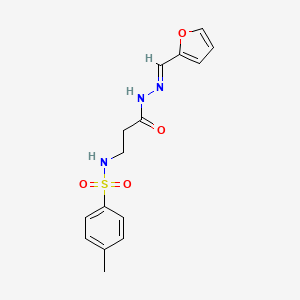
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2614638.png)
![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2614640.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)
![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
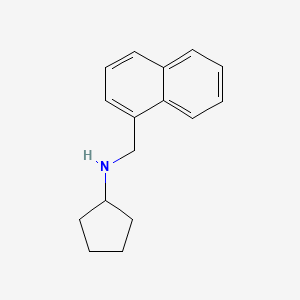

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2614650.png)
